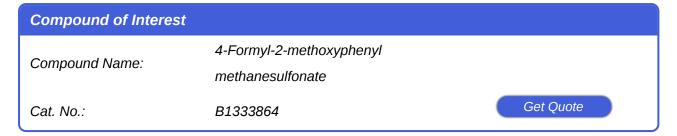


Synthesis and Characterization of 4-Formyl-2-methoxyphenyl methanesulfonate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **4-Formyl-2-methoxyphenyl methanesulfonate**, a valuable intermediate in pharmaceutical and organic synthesis. This document details a plausible synthetic protocol, expected physicochemical properties, and spectral characterization data based on analogous compounds and established chemical principles.

Introduction

4-Formyl-2-methoxyphenyl methanesulfonate, also known as vanillin mesylate, is a derivative of vanillin where the phenolic hydroxyl group is converted to a methanesulfonate ester. This modification transforms the hydroxyl group into a good leaving group, making the compound a versatile precursor for a variety of nucleophilic substitution reactions. Its utility is prominent in the synthesis of complex organic molecules and as a scaffold in the development of novel therapeutic agents.

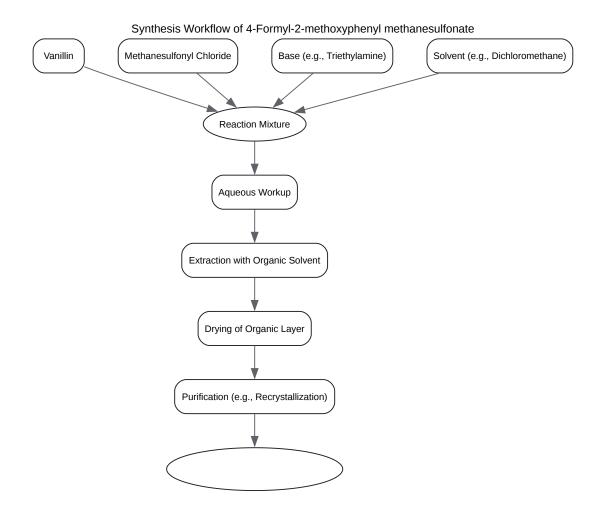
Synthesis

The synthesis of **4-Formyl-2-methoxyphenyl methanesulfonate** is typically achieved through the reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) with methanesulfonyl chloride in



the presence of a suitable base. The base is crucial for deprotonating the phenolic hydroxyl group of vanillin, thereby activating it for nucleophilic attack on the sulfonyl chloride.

Synthesis Workflow





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Caption: A general workflow for the synthesis of **4-Formyl-2-methoxyphenyl methanesulfonate**.

Experimental Protocol

Materials:

- Vanillin (4-hydroxy-3-methoxybenzaldehyde)
- Methanesulfonyl chloride (Mesyl chloride)
- Triethylamine (TEA) or other suitable base (e.g., pyridine, diisopropylethylamine)
- Dichloromethane (DCM) or other suitable aprotic solvent (e.g., chloroform, tetrahydrofuran)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Ethanol or other suitable solvent for recrystallization

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve vanillin (1.0 eq) in anhydrous dichloromethane.
- Addition of Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1 1.5 eq) dropwise to the stirred solution.
- Addition of Mesyl Chloride: To the cooled solution, add methanesulfonyl chloride (1.1 1.2 eq) dropwise, ensuring the temperature remains below 5 °C.



- Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (vanillin) is consumed (typically 2-4 hours).
- Workup: Quench the reaction by adding 1 M HCl solution. Transfer the mixture to a separatory funnel.
- Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
- Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 4-Formyl-2-methoxyphenyl methanesulfonate as a solid.

Characterization

The structure and purity of the synthesized **4-Formyl-2-methoxyphenyl methanesulfonate** can be confirmed by various analytical techniques.

Physicochemical Properties

Property	Value
Molecular Formula	C ₉ H ₁₀ O ₅ S
Molecular Weight	230.24 g/mol
Appearance	Expected to be a white to off-white solid
Melting Point	Not available in literature; expected to be higher than vanillin (81-83 °C)
Solubility	Expected to be soluble in common organic solvents like DCM, chloroform, ethyl acetate, and acetone.



Spectroscopic Data

While experimental spectra for **4-Formyl-2-methoxyphenyl methanesulfonate** are not widely available, the expected spectral data can be predicted based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.9	S	1H	Aldehyde proton (- CHO)
~7.5 - 7.7	m	3H	Aromatic protons
~3.9	S	3H	Methoxy protons (- OCH₃)
~3.2	S	3H	Mesyl protons (- SO ₂ CH ₃)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)



Chemical Shift (δ) ppm	Assignment
~191	Aldehyde carbonyl carbon (-CHO)
~152	Aromatic carbon attached to -OCH₃
~145	Aromatic carbon attached to -OMs
~135	Aromatic quaternary carbon
~128	Aromatic CH carbon
~125	Aromatic CH carbon
~112	Aromatic CH carbon
~56	Methoxy carbon (-OCH₃)
~38	Mesyl carbon (-SO₂CH₃)

FT-IR (Fourier-Transform Infrared Spectroscopy)

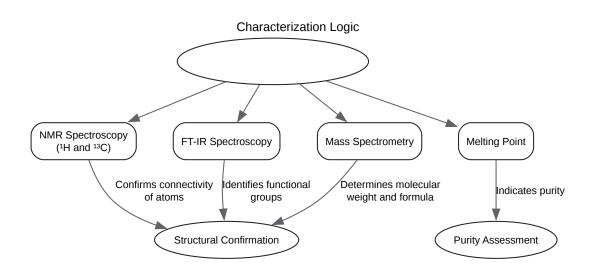
Wavenumber (cm ⁻¹)	Assignment
~3100 - 3000	Aromatic C-H stretch
~2950 - 2850	Aliphatic C-H stretch (methoxy and mesyl)
~2850, ~2750	Aldehyde C-H stretch (Fermi doublet)
~1700	Aldehyde C=O stretch
~1600, ~1580, ~1500	Aromatic C=C stretches
~1370, ~1180	Asymmetric and symmetric S=O stretches of sulfonate ester
~1270	Aryl-O stretch
~1030	S-O-C stretch

MS (Mass Spectrometry)



The mass spectrum is expected to show a molecular ion peak [M]⁺ or related ions such as [M+H]⁺ or [M+Na]⁺ depending on the ionization technique. Key fragmentation patterns would likely involve the loss of the mesyl group (SO₂CH₃) and the formyl group (CHO). A related compound, 4-Formyl-2-methoxyphenyl hydrogen sulfate, shows a precursor ion [M-H]⁻ at m/z 230.9969 in LC-MS (ESI negative mode)[1].

Logical Relationship of Characterization



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Caption: Interrelation of analytical techniques for the characterization of the target compound.

Conclusion

This technical guide outlines a robust and reproducible methodology for the synthesis of **4-Formyl-2-methoxyphenyl methanesulfonate** from readily available starting materials. The provided characterization data, though predictive, offers a solid framework for the identification and quality assessment of the synthesized compound. This versatile intermediate holds significant potential for applications in medicinal chemistry and the broader field of organic



synthesis, serving as a key building block for more complex molecular architectures.

Researchers and drug development professionals can utilize this information to facilitate their synthetic endeavors and accelerate the discovery of new chemical entities.

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References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
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